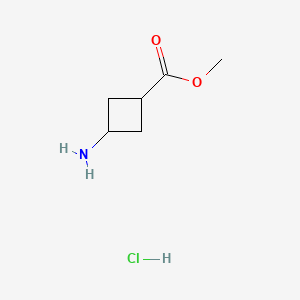

Methyl 3-aminocyclobutanecarboxylate hydrochloride

Description

The exact mass of the compound Methyl 3-aminocyclobutanecarboxylate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 3-aminocyclobutanecarboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-aminocyclobutanecarboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-aminocyclobutane-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-9-6(8)4-2-5(7)3-4;/h4-5H,2-3,7H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTPCSIFZLLWYTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354940-69-4, 74316-29-3, 1212304-86-3 |

Source

|

| Record name | Cyclobutanecarboxylic acid, 3-amino-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354940-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl trans-3-aminocyclobutanecarboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | methyl 3-aminocyclobutane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | methyl 3-aminocyclobutane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-aminocyclobutanecarboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3-aminocyclobutanecarboxylate hydrochloride (CAS Number: 1354940-69-4), a valuable building block in medicinal chemistry and drug discovery. This document delves into its physicochemical properties, outlines robust synthetic strategies, discusses its applications in the development of novel therapeutics, and provides essential safety and handling information. The guide is intended to be a practical resource for researchers and scientists engaged in the design and synthesis of next-generation pharmaceuticals.

Introduction: The Significance of the Cyclobutane Motif in Drug Design

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational constraint that can pre-organize appended functional groups for optimal interaction with biological targets. Unlike more flexible acyclic or larger ring systems, the puckered nature of the cyclobutane core can lead to improved metabolic stability, reduced off-target activity, and enhanced cell permeability. The incorporation of the 3-aminocyclobutanecarboxylate moiety, in particular, provides a versatile platform for introducing key pharmacophoric elements, such as charged amine groups and ester functionalities, which are crucial for target engagement and pharmacokinetic modulation.

Methyl 3-aminocyclobutanecarboxylate hydrochloride serves as a readily accessible and synthetically tractable starting material for accessing a diverse range of cyclobutane-containing compounds. Its hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in a variety of chemical transformations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the properties of its derivatives.

| Property | Value | Source(s) |

| CAS Number | 1354940-69-4 | [1][2][3] |

| Molecular Formula | C₆H₁₂ClNO₂ | [1][2][3] |

| Molecular Weight | 165.62 g/mol | [2][4] |

| Appearance | Solid | [3] |

| Synonyms | Methyl 3-aminocyclobutane-1-carboxylate hydrochloride | [3][4] |

Synthesis of Methyl 3-aminocyclobutanecarboxylate Hydrochloride

Recommended Synthetic Protocol: Fischer-Speier Esterification

The most direct and widely employed method for this transformation is the Fischer-Speier esterification, which involves the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst, typically gaseous hydrogen chloride or thionyl chloride.

Reaction Scheme:

Figure 1. General scheme for the Fischer-Speier esterification.

Detailed Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-aminocyclobutane-1-carboxylic acid.

-

Solvent Addition: Suspend the amino acid in anhydrous methanol. The concentration is typically in the range of 0.5 to 1.0 M.

-

Acid Catalyst Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂) dropwise to the stirred suspension. A typical molar ratio of SOCl₂ to the amino acid is 1.2 to 1.5 equivalents. Alternatively, dry hydrogen chloride gas can be bubbled through the methanolic suspension until saturation. Causality: The addition of thionyl chloride or HCl in situ generates the acid catalyst (HCl) and also acts as a dehydrating agent, driving the equilibrium towards the ester product.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the excess methanol and HCl. The resulting crude solid or oil is the desired Methyl 3-aminocyclobutanecarboxylate hydrochloride.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to afford the pure product.

Self-Validating System: The purity of the final product should be assessed by melting point determination and spectroscopic analysis (NMR and IR). The hydrochloride salt formation can be confirmed by the presence of a broad N-H stretch in the IR spectrum and the chemical shift of the amine protons in the ¹H NMR spectrum.

Spectroscopic Characterization (Theoretical)

While experimental spectra for Methyl 3-aminocyclobutanecarboxylate hydrochloride are not available in the reviewed literature, its expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

-

Methyl Ester Protons (-OCH₃): A sharp singlet is expected around 3.7 ppm.

-

Cyclobutane Ring Protons: A series of complex multiplets would be observed in the range of 2.0-3.5 ppm. The protons adjacent to the amine and ester groups will be deshielded and appear at a higher chemical shift.

-

Amine Protons (-NH₃⁺): A broad singlet is anticipated, with its chemical shift being concentration and solvent-dependent, typically appearing downfield (δ > 7 ppm) in deuterated solvents like DMSO-d₆.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon (-C=O): A signal is expected in the range of 170-175 ppm.

-

Methyl Ester Carbon (-OCH₃): A peak around 52 ppm is anticipated.

-

Cyclobutane Ring Carbons: The methine carbons attached to the amine and ester groups would appear in the range of 40-60 ppm, while the methylene carbons would be found further upfield.

Infrared (IR) Spectroscopy (Predicted)

-

N-H Stretch (Ammonium Salt): A broad and strong absorption band is expected in the region of 3200-2800 cm⁻¹, characteristic of the N-H stretching vibrations in an ammonium salt.

-

C=O Stretch (Ester): A strong, sharp absorption band around 1735 cm⁻¹ is anticipated for the ester carbonyl group.

-

C-O Stretch (Ester): A strong band in the region of 1250-1150 cm⁻¹ is expected.

-

N-H Bend (Ammonium Salt): A medium intensity band around 1600-1500 cm⁻¹ is characteristic of the N-H bending vibration.

Applications in Drug Discovery and Development

The 3-aminocyclobutanecarboxylate scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules. Its constrained nature can impart favorable pharmacological properties.

As a Conformational Constraint

The rigid cyclobutane ring can be used to lock flexible molecules into a bioactive conformation, thereby increasing potency and selectivity for a specific biological target. This strategy is particularly useful in the design of enzyme inhibitors and receptor ligands.

Workflow for Incorporating the Scaffold:

Figure 2. Workflow for utilizing the cyclobutane scaffold.

As a Bioisostere

The cyclobutane ring can serve as a bioisosteric replacement for other cyclic or aromatic systems. This can lead to improved pharmacokinetic properties, such as increased solubility and metabolic stability, while maintaining or even enhancing biological activity.

In the Synthesis of Novel Therapeutics

Derivatives of 3-aminocyclobutane-1-carboxylic acid have been explored in the development of various therapeutic agents, including antivirals, anticancer agents, and central nervous system (CNS) active compounds. The amine and carboxylic acid functionalities provide convenient handles for further chemical modification and elaboration into more complex molecular architectures.

Safety and Handling

As a responsible scientist, proper handling and safety precautions are of utmost importance.

-

Hazard Statements: Based on data for similar compounds, Methyl 3-aminocyclobutanecarboxylate hydrochloride is expected to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[4]

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store at room temperature.[3]

Conclusion

Methyl 3-aminocyclobutanecarboxylate hydrochloride is a valuable and versatile building block for the synthesis of novel, conformationally constrained molecules with potential applications in drug discovery. Its straightforward synthesis and the synthetic handles it provides make it an attractive starting point for the exploration of new chemical space. A thorough understanding of its properties and reactivity is key to unlocking its full potential in the development of the next generation of therapeutics.

References

-

Ark Pharma Scientific Limited. methyl 3-aminocyclobutane-1-carboxylate hydrochloride | CAS:1354940-69-4. [Link]

-

001Chemical. CAS No. 1354940-69-4, Methyl 3-aminocyclobutanecarboxylate hydrochloride. [Link]

-

Rasayan Journal of Chemistry. SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. [Link]

-

PubChem. Methyl 3-aminocyclobutane-1-carboxylate hydrochloride | C6H12ClNO2 | CID 43810936. [Link]

-

CM-Fine-Chemicals. cas 1354940-69-4|| where to buy Methyl 3-aminocyclobutanecarboxylate hydrochloride. [Link]

-

Systematic Reviews in Pharmacy. Synthesis, Characterization and Spectral Studies and Biological Screening Study of Transition Metal Complexes with New Heterocyclic Ligand Derived from Pyridoxal Hydrochloride. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

Scientific Research Publishing. Synthesis, Spectral Characterization and Crystal Structure of 2-((3-Aminophenyl)(phenyl)methylene) hydrazinecarboxamide. [Link]

Sources

- 1. methyl 3-aminocyclobutane-1-carboxylate hydrochloride | CAS:1354940-69-4 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 2. 001chemical.com [001chemical.com]

- 3. Methyl 3-aminocyclobutane-1-carboxylate hydrochloride | 1354940-69-4 [sigmaaldrich.com]

- 4. Methyl 3-aminocyclobutane-1-carboxylate hydrochloride | C6H12ClNO2 | CID 43810936 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: trans-Methyl 3-aminocyclobutanecarboxylate Hydrochloride

This guide outlines the structural properties, synthesis, and medicinal chemistry applications of trans-Methyl 3-aminocyclobutanecarboxylate hydrochloride . It is designed for researchers requiring high-fidelity technical data for scaffold selection and synthetic planning.

Core Identity & Physicochemical Profile[1][2][3]

The cyclobutane ring offers a unique "Goldilocks" zone in medicinal chemistry—providing more rigidity than alkyl chains but less steric bulk than cyclohexanes. The trans-1,3-disubstitution pattern is particularly valued for its ability to orient functional groups in a linear, vector-defined manner, often mimicking the spatial arrangement of peptide bonds or serving as a rigid linker in PROTACs.

Chemical Identity

| Property | Detail |

| IUPAC Name | Methyl (1r,3r)-3-aminocyclobutane-1-carboxylate hydrochloride |

| Common Name | trans-Methyl 3-aminocyclobutanecarboxylate HCl |

| CAS Number | 74316-29-3 (trans-isomer) |

| Molecular Formula | C₆H₁₂ClNO₂ |

| Molecular Weight | 165.62 g/mol |

| SMILES | COC(=O)[C@H]1CC1.Cl |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in water, MeOH, DMSO; sparingly soluble in DCM/EtOAc |

Conformational Analysis: The "Pucker" Effect

Unlike planar cyclobutane representations, the ring adopts a puckered conformation to relieve torsional strain (eclipsing interactions).

-

Trans-Isomer: The 1,3-substituents (amine and ester) preferentially adopt pseudo-equatorial positions. This minimizes 1,3-diaxial-like steric repulsion, stabilizing the molecule in a conformation where the exit vectors are approximately 180° apart.

-

Cis-Isomer: Forces one substituent into a pseudo-axial position, creating higher steric strain and a "bent" vector alignment.

Synthesis & Manufacturing

Achieving high diastereomeric excess (de) for the trans isomer is non-trivial because simple reductive amination of the corresponding ketone often yields a thermodynamic mixture favoring the cis isomer (approx. 60:40 cis:trans). The industry-standard protocol utilizes a Mitsunobu Inversion strategy to guarantee stereochemical purity.

Validated Synthetic Route (Mitsunobu Inversion)

This route ensures the trans configuration by inverting the stereocenter of a cis-alcohol intermediate.

Figure 1: Stereoselective synthesis via Mitsunobu inversion. The key step is the reaction of the cis-alcohol with diphenylphosphoryl azide (DPPA), which proceeds with Walden inversion to yield the trans-azide.

Detailed Protocol Steps

-

Reduction: Treat methyl 3-oxocyclobutanecarboxylate with NaBH₄ in methanol at -78°C to 0°C. The hydride attack occurs from the less hindered face, predominantly yielding the cis-alcohol [1].

-

Purification: Chromatographic separation is required here to isolate pure cis-alcohol if high isomeric purity is needed downstream.

-

Mitsunobu Inversion: React the cis-alcohol with DPPA, DIAD (Diisopropyl azodicarboxylate), and PPh₃ in THF. The nucleophilic azide attacks the activated alcohol from the back, inverting the center to trans [2].

-

Reduction & Salt Formation: Hydrogenate the azide (H₂, Pd/C) in the presence of HCl/MeOH to prevent secondary amine formation and directly crystallize the hydrochloride salt.

Structural Characterization (NMR)[4][5]

Distinguishing cis and trans isomers in 1,3-disubstituted cyclobutanes is a common pitfall. Coupling constants (

1H NMR Diagnostic Criteria

| Feature | Trans-Isomer (Target) | Cis-Isomer (Impurity) | Mechanism |

| NOE Correlation | Absent/Weak | Strong | In cis, H1 and H3 are on the same face (approx. 2.5 Å apart). In trans, they are on opposite faces (>3.5 Å). |

| Methine Shift ( | Typically Upfield | Typically Downfield | Anisotropy from the ring pucker affects the pseudo-axial vs. pseudo-equatorial protons differently. |

| Signal Shape | Broad Quintet-like | Complex Multiplet | Due to symmetry and averaging of coupling constants in the preferred conformer. |

Critical Check: If your H1 and H3 protons show a strong NOE cross-peak, you have the cis isomer.

Applications in Drug Discovery[5]

The "Linearizing" Linker

In Fragment-Based Drug Discovery (FBDD) and PROTAC design, the trans-cyclobutane acts as a rigid, non-aromatic spacer.

-

Vector Alignment: It enforces a 180° angle between the amine and ester vectors, extending the molecule linearly.

-

Solubility: Unlike phenyl rings (which are flat and lipophilic), the cyclobutane ring has sp³ character (

), improving aqueous solubility and metabolic stability.

Bioisosterism

The hydrolyzed form, trans-3-aminocyclobutanecarboxylic acid, is a conformationally restricted analogue of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid).

-

Receptor Selectivity: The trans isomer matches the extended conformation of GABA bound to GABA-C receptors, whereas the cis isomer mimics the folded conformation [3].

Scaffold for Kinase Inhibitors

Used to replace flexible propyl chains or rigid phenyl rings to tune the entropic penalty of binding. The restricted rotation of the cyclobutane ring pre-organizes the inhibitor into a bioactive conformation, potentially improving potency (

Handling & Stability

-

Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. Store in a desiccator at -20°C for long-term stability.

-

Stability: Stable to oxidation but susceptible to hydrolysis (ester cleavage) under strong basic or acidic aqueous conditions. Avoid prolonged exposure to humid air.

-

Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.

References

-

Stereoselective Reduction of Cyclobutanones : Journal of Organic Chemistry, "Conformational Analysis and Stereoselective Synthesis of Cyclobutane Derivatives."

-

Mitsunobu Inversion on Cyclobutanes : Tetrahedron Letters, "Inversion of Cyclobutanol Stereochemistry via Mitsunobu Reaction."

-

GABA Analogues : Journal of Medicinal Chemistry, "Conformationally Restricted GABA Analogues: Synthesis and Bioactivity of 3-Aminocyclobutanecarboxylic Acids."

-

Cyclobutane Pucker & NMR : Magnetic Resonance in Chemistry, "Stereochemical Assignment of 1,3-Disubstituted Cyclobutanes using NOE."

Technical Guide: Chemical Synthesis of Methyl 3-aminocyclobutanecarboxylate Hydrochloride

Executive Summary

Methyl 3-aminocyclobutanecarboxylate hydrochloride (CAS: 134575-17-0) is a critical conformationally restricted building block in medicinal chemistry.[1] It serves as a rigid scaffold for peptidomimetics, effectively constraining the spatial orientation of pharmacophores to improve binding affinity and metabolic stability. This guide details the robust chemical synthesis of this moiety, focusing on two primary pathways: the direct esterification of the parent amino acid and a de novo route starting from 3-oxocyclobutanecarboxylic acid.

Part 1: Strategic Analysis & Retrosynthesis[1]

The synthesis of methyl 3-aminocyclobutanecarboxylate hydrochloride is best approached through a disconnection strategy that isolates the ester formation from the construction of the cyclobutane core.[1]

Retrosynthetic Logic

-

Esterification (Late-Stage): The final step involves the protection of the carboxylic acid as a methyl ester.[1] The hydrochloride salt form is preferred for stability and handling.[1]

-

Core Functionalization: The amino group is typically installed via reductive amination of a ketone or Curtius rearrangement of a dicarboxylic acid derivative.[1]

-

Ring Construction: The cyclobutane ring is generally formed via [2+2] cycloaddition or double alkylation strategies.[1]

Part 2: Primary Protocol – Direct Esterification

Applicability: This is the standard industrial and laboratory route when 3-aminocyclobutanecarboxylic acid is available.[1]

Mechanistic Insight

The reaction utilizes thionyl chloride (

Experimental Procedure

Reagents:

-

3-Aminocyclobutanecarboxylic acid (1.0 equiv)[1]

-

Thionyl chloride (

) (2.0 - 3.0 equiv)[1] -

Methanol (Anhydrous, 10-20 volumes)

Step-by-Step Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2 or

inlet). -

Solvation: Suspend 3-aminocyclobutanecarboxylic acid (e.g., 5.0 g, 43.4 mmol) in anhydrous methanol (50 mL) at 0°C (ice bath).

-

Activation: Add thionyl chloride (9.5 mL, ~130 mmol) dropwise over 30 minutes. Caution: Exothermic reaction with vigorous gas evolution (

, -

Reaction: Remove the ice bath and heat the mixture to reflux (65°C) for 4–12 hours. Monitor via TLC (ninhydrin stain) or LC-MS.[1][2]

-

Workup:

-

Purification: The residue is typically a white to off-white solid.[1] Triturate with diethyl ether or ethyl acetate to remove non-polar impurities.[1] Filter and dry under vacuum.[1]

Yield: Typically 90–98%.[1] Characterization:

-

1H NMR (DMSO-d6):

8.5 (br s, 3H,

Part 3: De Novo Synthesis (From 3-Oxocyclobutanecarboxylic Acid)

Applicability: Required when the amino acid precursor is unavailable or when specific isotopic labeling is needed.[1]

Reaction Scheme

This route employs a reductive amination strategy.[1][3][4][5][6] The ketone is condensed with an ammonia source to form an imine/iminium species, which is selectively reduced in situ.

Detailed Protocol: Reductive Amination

Reagents:

-

3-Oxocyclobutanecarboxylic acid (1.0 equiv)[1]

-

Ammonium Acetate (

) (10.0 equiv)[1] -

Sodium Cyanoborohydride (

) (1.5 equiv)[1]

Procedure:

-

Imine Formation: Dissolve 3-oxocyclobutanecarboxylic acid (e.g., 2.0 g, 17.5 mmol) and ammonium acetate (13.5 g, 175 mmol) in methanol (40 mL). Stir at room temperature for 1 hour.

-

Reduction: Cool to 0°C. Add

(1.65 g, 26.3 mmol) in portions. -

Completion: Stir at room temperature for 16–24 hours.

-

Quench & Workup:

-

Desalting (Optional but Recommended): Pass through an ion-exchange column (Dowex 50W) if pure free amino acid is required before esterification.[1]

Stereochemical Considerations

The reductive amination of 3-substituted cyclobutanones typically yields a mixture of cis and trans isomers (often ~3:1 to 1:1 ratio depending on conditions).[1]

-

Cis-isomer: Amino and carboxyl groups on the same side.[1]

-

Trans-isomer: Amino and carboxyl groups on opposite sides.[1]

Separation Strategy: Separation is most effectively performed after esterification (Part 2).[1] The methyl ester hydrochlorides can often be separated by:

-

Fractional Crystallization: Using MeOH/Et2O mixtures.[1]

-

Preparative HPLC: C18 column, Water/Acetonitrile (0.1% TFA) gradient.

Part 4: Data Summary & Troubleshooting

Process Comparison Table

| Parameter | Direct Esterification (Route 1) | De Novo Reductive Amination (Route 2) |

| Starting Material | 3-Aminocyclobutanecarboxylic acid | 3-Oxocyclobutanecarboxylic acid |

| Key Reagents | ||

| Complexity | Low (1 Step) | High (2 Steps + Purification) |

| Stereocontrol | Retains SM stereochemistry | Generates Cis/Trans mixture |

| Primary Hazard | Corrosive gas ( | Cyanide generation ( |

Troubleshooting Guide

-

Incomplete Reaction (Esterification): If SM persists, add 0.5 equiv more

and reflux for an additional 2 hours. Ensure methanol is anhydrous.[1] -

Sticky Solid/Oil: The product is hygroscopic.[1] Dry thoroughly under high vacuum (0.1 mbar) for 24 hours. If oil persists, triturate with cold diethyl ether and scratch the flask to induce nucleation.

-

Ester Hydrolysis: Avoid exposure to atmospheric moisture.[1] Store the HCl salt in a desiccator at -20°C.

References

- Amino Acid Esterification: Cohen, S. et al. "A Convenient Synthesis of Amino Acid Methyl Esters." Journal of Organic Chemistry, 2010.

-

Reductive Amination: Borch, R. F. et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971 , 93(12), 2897–2904. Link[1]

-

Cyclobutane Synthesis: Pigou, P. E., & Schiesser, C. H.[9] "Convenient route to 1,3-disubstituted cyclobutanes. An inexpensive synthesis of 3-oxocyclobutanecarboxylic acid." The Journal of Organic Chemistry, 1988 , 53(16), 3841–3843. Link[1]

-

Stereochemical Analysis: Pellicciari, R. et al. "Synthesis and pharmacological characterization of all sixteen stereoisomers of 2-(2'-carboxy-3'-pyrrolidinyl)glycine."[1] Journal of Medicinal Chemistry, 1995 , 38(19), 3717–3719. (Methodology for cyclic amino acid separation).

Sources

- 1. youtube.com [youtube.com]

- 2. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 8. reddit.com [reddit.com]

- 9. pubs.acs.org [pubs.acs.org]

Methyl 3-aminocyclobutanecarboxylate hydrochloride safety data sheet

An In-Depth Technical Guide on the Safety, Handling, and Application of Methyl 3-aminocyclobutanecarboxylate Hydrochloride

Executive Summary

Methyl 3-aminocyclobutanecarboxylate hydrochloride (CAS: 1354940-69-4 / 1212304-86-3 for cis-isomer) is a high-value cycloaliphatic building block used extensively in medicinal chemistry.[1] Its cyclobutane core provides critical conformational restriction in peptidomimetics and small-molecule kinase inhibitors, enhancing metabolic stability and selectivity.

However, its utility comes with specific handling mandates. As an

Chemical Identity & Physicochemical Profile

Precise identification is the first step in any safety protocol. The cyclobutane ring introduces unique strain energy (~26 kcal/mol), influencing both reactivity and metabolic profile compared to linear analogs.

| Property | Technical Specification |

| Chemical Name | Methyl 3-aminocyclobutanecarboxylate hydrochloride |

| Common Synonyms | 3-Amino-cyclobutanecarboxylic acid methyl ester HCl |

| CAS Number | 1354940-69-4 (General); 1212304-86-3 (cis-isomer) |

| Molecular Formula | |

| Molecular Weight | 165.62 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[1][2][3][4] |

| SMILES | COC(=O)C1CC(N)C1.Cl |

| InChI Key | BTPCSIFZLLWYTE-UHFFFAOYSA-N |

Structural Insight: The compound exists as a hydrochloride salt.[1][4][5] This protonation stabilizes the amine, preventing self-condensation (polymerization) with the ester group—a common degradation pathway for free amino esters.

Hazard Identification & Mechanistic Risk Assessment

While standard Safety Data Sheets (SDS) list hazards, understanding the mechanism of toxicity allows for better risk mitigation.

GHS Classification & H-Codes

-

H302: Harmful if swallowed (Acute Tox. 4).

-

H315: Causes skin irritation (Skin Irrit. 2).

-

H319: Causes serious eye irritation (Eye Irrit.[1] 2A).

-

H335: May cause respiratory irritation (STOT SE 3).[1]

Mechanistic Toxicology

-

Acidity & Irritation: Upon contact with mucous membranes (eyes/lungs), the hydrochloride salt dissociates. The resulting acidity (

in solution) causes immediate tissue irritation (H315, H319). -

Bioavailability: The lipophilic methyl ester facilitates transport across cell membranes. Once intracellular, non-specific esterases may hydrolyze the ester, potentially leading to accumulation of the free amino acid or disrupting local pH homeostasis.

-

Dust Inhalation: As a fine crystalline powder, the primary route of occupational exposure is inhalation. The particle size distribution often allows deep lung penetration, triggering the STOT SE 3 response (respiratory tract irritation).

Visualized Risk Assessment Workflow

The following diagram outlines the logical decision tree for assessing risk before opening the reagent bottle.

Figure 1: Pre-experimental risk assessment logic for handling solid amino ester salts.

Safe Handling & Storage Protocols

To maintain the integrity of the reagent and the safety of the scientist, the following "Self-Validating" protocols must be employed. A self-validating protocol includes checkpoints (Validation Steps) that confirm the previous step was successful before moving forward.

A. Storage & Stability

-

Condition: Store at 2–8°C (Refrigerated) or room temperature (depending on manufacturer spec), but always under an inert atmosphere (Nitrogen/Argon) if possible.

-

Hygroscopicity: The HCl salt is hygroscopic. Moisture absorption leads to clumping and, over time, hydrolysis of the methyl ester to the carboxylic acid.

-

Validation Step: Visually inspect the solid before use. It should be a free-flowing powder. If it is a sticky gum or solid block, significant hydrolysis or water uptake has occurred; purification (recrystallization) is required.

B. Weighing & Solubilization Workflow

Figure 2: Step-by-step handling workflow ensuring moisture control and chemical activation.[1]

Protocol Narrative:

-

Equilibration: Allow the container to reach room temperature before opening. This prevents condensation of atmospheric water onto the cold solid, which accelerates ester hydrolysis [1].

-

Weighing: Use an anti-static gun if the powder is static-prone. Weigh quickly to minimize exposure to humid air.

-

Solubilization: Dissolve in dry solvents (Methanol, DMF, or DCM).

-

Activation: The compound is an ammonium salt. For nucleophilic attack (e.g., amide coupling), add a tertiary base (DIPEA or Triethylamine) only when ready to react. Premature neutralization in the presence of moisture can lead to rapid hydrolysis or cyclization.

Synthesis & Application Context

Understanding the synthesis helps predict impurities. This compound is typically synthesized via the esterification of 3-aminocyclobutanecarboxylic acid using thionyl chloride in methanol [2].

-

Impurities: Residual

or -

Stereochemistry: The cis and trans isomers have distinct biological activities.[6] The cis-isomer (amino and ester on the same side) is often preferred for specific folding patterns in peptidomimetics. Ensure the specific isomer matches your study requirements, as interconversion can occur under harsh basic conditions.

Emergency Response & First Aid

In the event of exposure, immediate action is required to mitigate the acidic and irritant effects.

| Exposure Route | Immediate Action | Rationale |

| Eye Contact | Rinse cautiously with water for >15 mins. Remove contact lenses. | Neutralizes acidity and flushes particles to prevent corneal abrasion. |

| Skin Contact | Wash with soap and water. Remove contaminated clothing. | Removes the lipophilic ester before it penetrates the dermis. |

| Inhalation | Move to fresh air. Rest in a position comfortable for breathing. | Reduces concentration in alveoli; allows mucociliary clearance. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a Poison Center. | Vomiting risks aspiration of the acidic salt into the lungs (chemical pneumonitis). |

Spill Cleanup:

-

Wear N95/P100 respirator and nitrile gloves.

-

Dampen the spill slightly with an inert absorbent (sand/vermiculite) to prevent dust generation.

-

Sweep up and place in a hazardous waste container labeled "Solid Toxic/Irritant".

-

Clean area with a weak bicarbonate solution to neutralize traces.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43810936, Methyl 3-aminocyclobutane-1-carboxylate hydrochloride. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Methyl 3-aminocyclobutanecarboxylate hydrochloride.[1] Retrieved from [Link][1]

Sources

- 1. Methyl 3-aminocyclobutane-1-carboxylate hydrochloride | C6H12ClNO2 | CID 43810936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Methyl 3-aminocyclopentanecarboxylate hydrochloride | C7H14ClNO2 | CID 67068351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

Spectroscopic Data for Methyl 3-aminocyclobutanecarboxylate Hydrochloride: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-aminocyclobutanecarboxylate hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of characterizing this compound using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). While experimental spectra for this specific molecule are not publicly available, this guide presents predicted data based on established principles and spectroscopic data of analogous structures. Each section includes detailed explanations of the underlying principles, step-by-step protocols for data acquisition, and in-depth interpretation of the expected spectral features, all supported by authoritative references.

Introduction to Methyl 3-aminocyclobutanecarboxylate Hydrochloride

Methyl 3-aminocyclobutanecarboxylate hydrochloride is a substituted cyclobutane derivative containing both an amine and a methyl ester functional group. The cyclobutane ring introduces conformational constraints that can be of interest in medicinal chemistry and materials science.[1][2] As the hydrochloride salt, the amino group is protonated, which significantly influences its physical, chemical, and spectroscopic properties. Accurate spectroscopic characterization is paramount for confirming the structure, assessing purity, and understanding the chemical behavior of this molecule.

This guide will explore the expected spectroscopic signatures in ¹H NMR, ¹³C NMR, IR, and MS, providing a foundational understanding for researchers working with this or structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For Methyl 3-aminocyclobutanecarboxylate hydrochloride, both ¹H and ¹³C NMR are indispensable for structural verification.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to provide information on the number of different types of protons and their connectivity. The chemical shifts are influenced by the electron-withdrawing effects of the ester and the protonated amino group, as well as the geometry of the cyclobutane ring.[1][2][3][4][5]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.5 - 9.0 | Broad Singlet | 3H | -NH₃⁺ |

| ~ 3.7 | Singlet | 3H | -OCH₃ |

| ~ 3.5 - 3.8 | Multiplet | 1H | CH-NH₃⁺ |

| ~ 2.8 - 3.1 | Multiplet | 1H | CH-COOCH₃ |

| ~ 2.4 - 2.8 | Multiplet | 4H | -CH₂- (ring) |

Causality of Predictions:

-

The broad singlet for the -NH₃⁺ protons at a downfield shift is characteristic of ammonium salts in polar solvents, where the protons are acidic and may undergo exchange.[6]

-

The singlet for the methyl ester protons (-OCH₃) is expected around 3.7 ppm, a typical value for this functional group.

-

The methine proton attached to the protonated amino group (CH-NH₃⁺) is expected to be deshielded due to the electron-withdrawing effect of the -NH₃⁺ group.

-

Similarly, the methine proton adjacent to the ester group (CH-COOCH₃) will also be shifted downfield.

-

The methylene protons of the cyclobutane ring will appear as complex multiplets due to diastereotopicity and complex spin-spin coupling. The general chemical shift for cyclobutane protons is around 1.96 ppm, but the substituents will cause a downfield shift.[1][2][5]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 173 - 175 | C=O (ester) |

| ~ 52 - 54 | -OCH₃ |

| ~ 45 - 50 | CH-NH₃⁺ |

| ~ 35 - 40 | CH-COOCH₃ |

| ~ 30 - 35 | -CH₂- (ring) |

Causality of Predictions:

-

The carbonyl carbon of the ester group is expected to have the largest chemical shift, typically in the range of 170-180 ppm.[7][8]

-

The carbon of the methyl ester (-OCH₃) will appear around 52 ppm.[8]

-

The carbon attached to the electron-withdrawing -NH₃⁺ group will be shifted downfield compared to an unsubstituted cyclobutane.

-

The methine carbon adjacent to the ester group will also be deshielded.

-

The methylene carbons of the cyclobutane ring are expected in the aliphatic region, with a typical value for cyclobutane being 22.4 ppm, shifted downfield by the substituents.[9]

Experimental Protocol for NMR Data Acquisition

The following is a general procedure for acquiring high-quality NMR spectra of a solid sample like Methyl 3-aminocyclobutanecarboxylate hydrochloride.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as it can affect the chemical shifts, particularly of exchangeable protons. D₂O is a good choice for hydrochloride salts.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Spectrometer Setup:

-

¹H NMR Acquisition:

-

Set the appropriate spectral width, typically from -2 to 12 ppm for a standard organic molecule.

-

Use a standard 90° pulse sequence.

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

Apply appropriate data processing (Fourier transform, phase correction, baseline correction, and integration).

-

-

¹³C NMR Acquisition:

-

Set a wider spectral width, typically from 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.[11]

-

A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (typically several hundred to several thousand scans).

-

Apply appropriate data processing.

-

Diagram of the NMR Workflow:

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is particularly useful for identifying the presence of key functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| 3400 - 2800 | Strong, Broad | N-H stretch | -NH₃⁺ |

| 2950 - 2850 | Medium | C-H stretch | Aliphatic C-H |

| ~ 1735 | Strong | C=O stretch | Ester carbonyl |

| ~ 1600 - 1470 | Medium | N-H bend | -NH₃⁺ (asymmetric and symmetric) |

| ~ 1250 - 1000 | Strong | C-O stretch | Ester C-O |

Causality of Predictions:

-

The broad and strong absorption in the 3400-2800 cm⁻¹ region is highly characteristic of the N-H stretching vibrations of an ammonium salt.[12]

-

The sharp, strong peak around 1735 cm⁻¹ is indicative of the C=O stretching of a saturated ester.[13]

-

The N-H bending vibrations of the -NH₃⁺ group typically appear in the 1600-1470 cm⁻¹ region.

-

The strong C-O stretching vibrations of the ester group are expected in the 1250-1000 cm⁻¹ range.[13]

Experimental Protocol for IR Data Acquisition

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet methods are commonly used.

Step-by-Step Methodology (ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal using the pressure clamp.

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. A sufficient number of scans (e.g., 16-32) should be co-added to obtain a good quality spectrum.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Diagram of the IR Spectroscopy Principle:

Caption: Simplified principle of IR absorption spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. Electrospray ionization (ESI) is a soft ionization technique suitable for polar and ionic compounds like Methyl 3-aminocyclobutanecarboxylate hydrochloride.[14][15]

Predicted Mass Spectrum

-

Molecular Ion: In positive ion ESI-MS, the protonated molecule (M+H)⁺ is expected to be the base peak. For Methyl 3-aminocyclobutanecarboxylate (the free base, C₆H₁₁NO₂), the molecular weight is 129.16 g/mol . Therefore, the expected m/z for the protonated molecule is approximately 130.08.

-

Fragmentation: While ESI is a soft ionization technique, some fragmentation can be induced. The fragmentation of cyclic amino esters can be complex.[16][17][18] Common fragmentation pathways may involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃). Cleavage of the cyclobutane ring is also possible.

Experimental Protocol for ESI-MS Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the micromolar to nanomolar concentration range) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water. A small amount of formic acid is often added to promote protonation.

-

-

Infusion and Ionization:

-

Mass Analysis:

-

The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated.

-

Diagram of the ESI-MS Process:

Caption: A schematic representation of the electrospray ionization mass spectrometry process.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for Methyl 3-aminocyclobutanecarboxylate hydrochloride. By leveraging established principles of NMR, IR, and MS, and drawing comparisons with analogous structures, a comprehensive spectroscopic profile has been constructed. The provided protocols offer a standardized approach for the experimental characterization of this and similar compounds. This guide serves as a valuable resource for researchers in the fields of chemistry and drug discovery, facilitating the confident identification and structural elucidation of novel cyclobutane derivatives.

References

- Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507.

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

AWS. (n.d.). H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. Retrieved from [Link]

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). ¹³C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C. Retrieved from [Link]

- Claridge, T. D. W. (2018). Acquiring ¹H and ¹³C Spectra. In High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-aminocyclobutane-1-carboxylate hydrochloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical shifts of the amine protons signal in ¹H NMR spectra of.... Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. Retrieved from [Link]

-

Reddit. (2023, November 24). Amine protons on NMR. Retrieved from [Link]

-

PubMed. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Retrieved from [Link]

-

Physics LibreTexts. (2022, November 9). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). IR-characteristic bands of some amino acids in 1700 -1350 cm -1 region. Retrieved from [Link]

- Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy. Springer.

- Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.

-

Chemistry LibreTexts. (2021, July 31). 23.5: Spectroscopic Properties of Amines. Retrieved from [Link]

-

MDPI. (n.d.). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

-

University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The ¹H NMR spectrum of methyl ethanoate. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Retrieved from [Link]

-

ACS Publications. (n.d.). Proton NMR chemical shift and intrinsic acidity of hydroxyl groups. Ab initio calculations on catalytically active sites and gas-phase molecules. Retrieved from [Link]

- Wiley-VCH. (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry.

-

Michigan State University. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

- ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.

-

ResearchGate. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides. In Amino Acids, Peptides and Proteins: Volume 36.

-

Reddit. (n.d.). H-NMR Help!. Retrieved from [Link]

-

YouTube. (2022, December 24). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage. Retrieved from [Link]

-

INFRARED SPECTROSCOPY (IR). (n.d.). Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, February 8). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]

-

MDPI. (n.d.). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

ResearchGate. (2015, February 25). ¹H and ¹³C NMR Detection of the Carbocations or Zwitterions from Rhodamine B Base, a Fluoran-Based Black Color Former, Trityl Benzoate, and Methoxy-Substituted Trityl Chlorides in the Presence of Alkali Metal or Alkaline Earth Metal Perchlorates in Acetonitrile Solution. Retrieved from [Link]_

-

Wikipedia. (n.d.). Infrared spectroscopy. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). ¹³C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. books.rsc.org [books.rsc.org]

- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 12. researchgate.net [researchgate.net]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 15. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 16. Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS [mdpi.com]

- 17. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. books.rsc.org [books.rsc.org]

- 19. phys.libretexts.org [phys.libretexts.org]

Strategic Sourcing & Technical Validation: Methyl 3-aminocyclobutanecarboxylate HCl

Part 1: Executive Summary & Strategic Value

The "Escape from Flatland" Enabler

In modern drug discovery, Methyl 3-aminocyclobutanecarboxylate hydrochloride is not merely a reagent; it is a strategic tool for increasing fraction of saturated carbon (

This guide addresses the critical supply chain and quality challenges associated with this molecule: specifically, the stereochemical ambiguity (cis vs. trans) often found in commercial catalogs and the hygroscopic nature of the hydrochloride salt which impacts stoichiometric precision.[2]

Part 2: Chemical Intelligence & Stereochemical Traps

The primary failure mode in sourcing this material is ignoring the stereochemistry.[1][2][3] The cis and trans isomers possess distinct vectors and biological activities.[1][2][3] Many "bulk" suppliers sell a mixture unless specified.[1][2][3]

Chemical Identity Table[2][4]

| Feature | Data |

| IUPAC Name | Methyl 3-aminocyclobutanecarboxylate hydrochloride |

| Common Name | 3-Amino-cyclobutane carboxylic acid methyl ester HCl |

| Molecular Weight | 165.62 g/mol |

| Formula | |

| Key Property | High metabolic stability compared to linear esters |

The Isomer Critical Quality Attribute (CQA)

-

Trans-Isomer (Linear Vector): The amino and ester groups are on opposite faces.[1][2][3] This is generally the thermodynamically preferred isomer and mimics a 1,4-disubstituted phenyl ring but with lower lipophilicity (LogP).[1][2][3]

-

Cis-Isomer (Kinked Vector): The groups are on the same face.[1][2][3] This creates a "U-shape" or kink, often used to induce turns in peptidomimetics.[2]

CAS Registry Guide:

-

Unspecified/Mix: 1354940-69-4 (Often supplied as trans by default, but requires verification).[1][2][3]

-

Trans-Specific: 74316-29-3 (Target for linear scaffolds).[1][3]

-

Cis-Specific: 1212304-86-3 (Target for turn scaffolds).[1][3]

Part 3: Supply Chain Landscape[3]

As a Senior Application Scientist, I categorize suppliers not by price, but by synthetic capability . For cyclobutanes, "Originators" are preferred over "Aggregators" due to the difficulty of separating diastereomers.[2]

Supplier Tiering Analysis[2]

| Tier | Supplier Type | Recommended Vendors | Primary Use Case | Risk Profile |

| 1 | Specialist Originators | PharmaBlock , Enamine | SAR Critical Path, Scale-up (>100g) | Low.[3] These vendors specialize in strained rings and rigid scaffolds. |

| 2 | Verified Catalog | Combi-Blocks , BLD Pharm | Hit-to-Lead, Routine Synthesis | Low-Medium.[2][3] Generally reliable, but batch-to-batch isomer ratios can vary.[1][2][3] |

| 3 | Aggregators | (Various generic platforms) | Non-critical reagents | High.[1][3] Often drop-ship; limited QC data on stereochemistry. |

Visualization: Sourcing Logic Flow

The following diagram illustrates the decision process for selecting a supplier based on project phase and stereochemical requirements.

Caption: Decision matrix for sourcing cyclobutane derivatives based on stereochemical stringency.

Part 4: Technical Validation (The Self-Validating System)[1][3]

The Problem: Standard LC-MS is often insufficient for this molecule.[1][2][3]

-

Weak UV Chromophore: The molecule lacks an aromatic ring.[1][2][3] Detection at 210 nm is prone to solvent noise.[1][2][3]

-

Salt Weight: Excess HCl (common in lower grades) does not show up on LC-MS but ruins stoichiometry in coupling reactions (e.g., amide coupling).[1][2][3]

The Solution: Quantitative NMR (qNMR).[1][2][3] This is the only robust "self-validating" method to determine both absolute purity (wt%) and diastereomeric ratio (dr).[1][2][3]

Protocol: qNMR Purity & Isomer Assessment

Objective: Determine weight % purity and cis/trans ratio.

Materials:

-

Analyte: Methyl 3-aminocyclobutanecarboxylate HCl (~10 mg).[1][2][3]

-

Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent) or Dimethyl sulfone.[1][2][3]

-

Solvent:

(preferred) or DMSO-

Workflow:

-

Weighing: Accurately weigh ~10 mg of analyte (

) and ~5 mg of Internal Standard ( -

Solvation: Dissolve in 0.6 mL

. Ensure complete dissolution (vortex).[1][2][3] -

Acquisition: Run 1H-NMR (min 400 MHz). Set relaxation delay (

) to ≥ 30 seconds to ensure full relaxation of protons (critical for integration accuracy). -

Analysis:

-

Methine Protons: The ring protons on C3 (attached to amine) and C1 (attached to ester) will shift differently for cis vs trans.[1][2][3]

-

Trans-isomer: Typically shows more shielded signals due to symmetry/anisotropy compared to cis.[1][2][3]

-

Integration: Integrate the methyl ester singlet (3H) against the IS peak.[1][2][3]

-

Calculation (Absolute Purity):

Visualization: Quality Control Workflow

Caption: QC workflow utilizing qNMR to validate salt stoichiometry and stereochemical purity.

Part 5: Handling & Storage Protocols[1]

Hygroscopicity Warning: The hydrochloride salt of amino esters is prone to hydrolysis if exposed to moisture.[1][2][3] The formation of the free amino acid (zwitterion) is a common degradation pathway.[1][2]

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Handling: Warm to room temperature before opening the vial to prevent condensation.

-

Free Basing: If the free base is required, generate it in situ (e.g., using DIPEA or

in the reaction solvent).[1][2] Do not isolate the free base oil as it is unstable and prone to polymerization or intermolecular cyclization.[1][2][3]

References

-

PharmaBlock Sciences. (2023).[1][2][3] Cyclobutane Derivatives in Drug Discovery: Bridging Molecules for Innovative Medicines. Retrieved from [1][4]

-

National Center for Biotechnology Information. (2024).[1][2][3] PubChem Compound Summary for CID 43810936, Methyl 3-aminocyclobutanecarboxylate hydrochloride. Retrieved from [1]

-

Enamine. (2023).[1][2][3] Saturated Bioisosteres of Benzene: Cyclobutanes. Retrieved from [1]

-

Combi-Blocks. (2024). Product Catalog: Methyl 3-aminocyclobutanecarboxylate hydrochloride. Retrieved from [1][3]

-

Mykhailiuk, P. K. (2019).[1][2] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[1][2][3] (Contextual grounding for Fsp3 utility).

Sources

- 1. Methyl cis-3-(Boc-amino)cyclobutanecarboxylate | C11H19NO4 | CID 57415870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methyl 3-aminocyclobutane-1-carboxylate hydrochloride | C6H12ClNO2 | CID 43810936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclobutanes [promotion.pharmablock.com]

An In-Depth Technical Guide to the Stereochemistry of Methyl 3-aminocyclobutanecarboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-aminocyclobutanecarboxylate hydrochloride is a key building block in medicinal chemistry, valued for the rigid scaffold it imparts to novel therapeutics. The precise three-dimensional arrangement of the amino and methyl ester substituents on the cyclobutane ring is critical, as different stereoisomers can lead to vastly different pharmacological activities. This guide provides a comprehensive technical overview of the stereochemical landscape of this compound. It delves into the structural possibilities, outlines synthetic strategies for achieving stereocontrol, and details the analytical methodologies required for the definitive characterization and separation of its diastereomers and enantiomers. By synthesizing established principles of stereoselective synthesis and state-of-the-art analytical techniques, this document serves as an essential resource for scientists working with this versatile chemical intermediate.

The Stereochemical Complexity of a Constrained Scaffold

Methyl 3-aminocyclobutanecarboxylate hydrochloride possesses two stereocenters at the C1 and C3 positions of the cyclobutane ring. This gives rise to four possible stereoisomers, which can be grouped into two pairs of enantiomers. The relative orientation of the amino and methyl ester groups defines the diastereomeric relationship: cis when the substituents are on the same face of the ring, and trans when they are on opposite faces.

-

cis-isomer: Exists as a pair of enantiomers, (1R,3S)-methyl 3-aminocyclobutanecarboxylate and (1S,3R)-methyl 3-aminocyclobutanecarboxylate.

-

trans-isomer: Exists as a pair of enantiomers, (1R,3R)-methyl 3-aminocyclobutanecarboxylate and (1S,3S)-methyl 3-aminocyclobutanecarboxylate.

The hydrochloride salt form is crucial for the stability, solubility, and handling of this amino ester. The protonation of the amino group can influence the conformational preferences of the cyclobutane ring, but it does not change the underlying stereochemical configurations. The puckered nature of the cyclobutane ring adds another layer of conformational complexity, which can be investigated using advanced NMR techniques.

Caption: Stereoisomers of Methyl 3-aminocyclobutanecarboxylate.

Stereoselective Synthetic Strategies

The synthesis of specific stereoisomers of methyl 3-aminocyclobutanecarboxylate typically starts from a common precursor, 3-oxocyclobutanecarboxylic acid[1]. The stereochemistry is then set during the introduction of the amino group.

Synthesis of the cis and trans Diastereomers

A common strategy involves the reductive amination of 3-oxocyclobutanecarboxylic acid or its methyl ester. The choice of reducing agent can influence the diastereomeric ratio of the resulting 3-aminocyclobutanecarboxylic acid. For instance, catalytic hydrogenation often favors the formation of the cis isomer due to the catalyst approaching from the less hindered face of the molecule, while hydride reducing agents may provide different selectivity.

Alternatively, stereochemical inversion reactions can be employed. For example, a Mitsunobu reaction on a cis-3-hydroxycyclobutanecarboxylate derivative can lead to the formation of a trans-azido derivative, which can then be reduced to the trans-amino ester[2].

Caption: General synthetic and separation workflow.

Analytical Techniques for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between the cis and trans diastereomers.

-

¹H NMR Coupling Constants: The vicinal coupling constants (³J) between protons on the cyclobutane ring are diagnostic of their relative stereochemistry. Generally, the ³Jcis coupling constant is larger than the ³Jtrans coupling constant. By analyzing the multiplicity and coupling patterns of the ring protons, the relative stereochemistry can be assigned.

-

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique provides information about through-space proximity of protons. For the cis isomer, NOE correlations would be expected between protons on the substituents at C1 and C3, as they are on the same face of the ring. Such correlations would be absent in the trans isomer.

Table 1: Expected NMR Characteristics for Stereochemical Assignment

| Technique | cis-Isomer | trans-Isomer |

| ¹H NMR (³J) | Larger ³Jcis coupling between vicinal protons on the same face. | Smaller ³Jtrans coupling between vicinal protons on opposite faces. |

| NOESY | Presence of NOE correlation between protons on C1 and C3 substituents. | Absence of NOE correlation between protons on C1 and C3 substituents. |

Chiral Chromatography for Enantiomeric Separation

To separate the enantiomers of both the cis and trans diastereomers, chiral chromatography is the method of choice. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase (CSP) is typically employed.

Protocol: Chiral HPLC Separation of Enantiomers

-

Column: A polysaccharide-based chiral stationary phase, such as one coated with amylose or cellulose derivatives, is often effective for separating chiral amines and their derivatives.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used. The exact ratio is optimized to achieve baseline separation.

-

Detection: UV detection is suitable if the molecule contains a chromophore. If not, derivatization with a UV-active tag may be necessary, or a detector such as a mass spectrometer can be used.

-

Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.

-

Temperature: The column temperature is usually maintained at a constant value, often near ambient temperature, to ensure reproducible retention times.

The separation relies on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times.

X-ray Crystallography

X-ray crystallography provides the most definitive determination of stereochemistry and the absolute configuration of a chiral molecule. By obtaining a suitable single crystal of one of the enantiomerically pure stereoisomers, the precise three-dimensional arrangement of the atoms in the crystal lattice can be determined. This technique unambiguously establishes the cis or trans relationship and the absolute configuration (R/S) at each stereocenter. Furthermore, it reveals the conformation of the cyclobutane ring and the intermolecular interactions, such as hydrogen bonding involving the ammonium and chloride ions, in the solid state.

Conclusion

The stereochemistry of methyl 3-aminocyclobutanecarboxylate hydrochloride is a critical aspect that dictates its utility as a building block in drug discovery and development. A thorough understanding of the possible stereoisomers, coupled with robust synthetic and analytical methodologies, is essential for the successful application of this compound. While stereoselective syntheses can enrich the desired diastereomer, the definitive assignment of stereochemistry relies on a combination of advanced analytical techniques, with NMR spectroscopy and X-ray crystallography being the most powerful. Furthermore, chiral chromatography is indispensable for the separation and purification of the individual enantiomers, a crucial step in the development of single-enantiomer drug candidates. This guide provides the foundational knowledge and technical insights necessary for researchers to confidently navigate the stereochemical complexities of this important molecule.

References

- Google Patents. CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.

- Google Patents. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

- Google Patents. CN112608243A - Synthesis method of trans-3-aminobutanol.

Sources

Methodological & Application

Application Note: Strategic Implementation of Methyl 3-aminocyclobutanecarboxylate Hydrochloride in PROTAC Linker Design

Abstract

This technical guide details the application of Methyl 3-aminocyclobutanecarboxylate hydrochloride (M3AC-HCl) as a high-value rigid scaffold in Proteolysis Targeting Chimera (PROTAC) synthesis. Unlike flexible polyethylene glycol (PEG) or alkyl chains, this cyclobutane-based building block introduces defined exit vectors and reduces the entropic penalty of ternary complex formation. This document provides validated protocols for its deprotection, hydrolysis, and orthogonal coupling, serving as a blueprint for medicinal chemists aiming to optimize the physicochemical properties and selectivity of degrader molecules.

Introduction: The Shift to Rigid Linkers

In the evolution of PROTAC design, the "linker" has graduated from a passive connector to a critical determinant of cooperativity. First-generation degraders relied heavily on flexible PEG chains. While synthetically accessible, these often suffer from:

-

High Entropic Penalty: The flexible chain must collapse into a specific conformation to enable the ternary complex (POI-PROTAC-E3), reducing binding affinity (

). -

Poor Permeability: Long PEG chains often increase Topological Polar Surface Area (TPSA) without contributing to binding.

-

Lack of Selectivity: "Floppy" linkers allow the E3 ligase to approach the Protein of Interest (POI) from multiple angles, potentially degrading off-targets.

Methyl 3-aminocyclobutanecarboxylate hydrochloride offers a solution by constraining the linker geometry. The cyclobutane ring locks the exit vectors of the amine and carboxylate at specific angles (defined by cis/trans isomerism), pre-organizing the molecule for productive ternary complex formation.

Chemical Profile[1][2][3]

-

Compound: Methyl 3-aminocyclobutanecarboxylate hydrochloride[1][2][3]

-

CAS: 1354940-69-4 (Representative)[3]

-

Functionality: Heterobifunctional (Amine + Methyl Ester)

-

Key Feature: Orthogonal protection; the ester masks the acid while the amine is available for coupling (after salt neutralization).

Strategic Application & Design Logic

Isomerism as a Design Tool

The cyclobutane ring exists in cis and trans configurations. This is not a trivial detail; it dictates the spatial projection of the E3 and POI ligands.

-

Cis-isomer: Projects substituents roughly 60-90° relative to the ring plane (depending on pucker), creating a "U-shape" or "kinked" geometry.

-

Trans-isomer: Projects substituents in a linear or "step-like" vector, extending the reach.

Recommendation: Do not assume the commercial salt is a single isomer unless specified. Separate isomers or purchase stereopure building blocks to ensure Structure-Activity Relationship (SAR) consistency.

Visualizing the Linker Strategy

Experimental Protocols

The following workflows assume the synthesis of a PROTAC where the M3AC moiety connects an acid-bearing Ligand A (e.g., E3 ligand) and an amine-bearing Ligand B (e.g., POI ligand).

Protocol A: Amine-First Functionalization (Coupling to Ligand A)

Objective: Couple the free amine of M3AC to a carboxylic acid on Ligand A, while keeping the methyl ester intact.

Materials:

-

Ligand A-COOH (1.0 equiv)

-

Methyl 3-aminocyclobutanecarboxylate HCl (1.1 equiv)[1]

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)

-

DMF (Anhydrous)

Step-by-Step:

-

Activation: Dissolve Ligand A-COOH and HATU in anhydrous DMF (0.1 M concentration) under nitrogen. Stir for 5 minutes at Room Temperature (RT) to form the activated ester.

-

Salt Neutralization (Critical): In a separate vial, suspend Methyl 3-aminocyclobutanecarboxylate HCl in minimal DMF. Add 2.0 equiv of DIPEA. Note: The solution should clarify as the free base is liberated.

-

Coupling: Add the neutralized amine solution to the activated acid mixture. Add the remaining DIPEA (1.0-2.0 equiv) to ensure pH > 8.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for Mass: Ligand A + 129 Da (cyclobutane fragment) - H2O).

-

Workup: Dilute with EtOAc, wash with 5% LiCl (aq), NaHCO3 (sat), and Brine. Dry over Na2SO4.

-

Purification: Flash chromatography (Hexane/EtOAc). The methyl ester is stable on silica.

Protocol B: Ester Hydrolysis (Linker Activation)

Objective: Convert the methyl ester to a carboxylic acid to allow attachment of the second ligand.

Materials:

-

Intermediate from Protocol A (1.0 equiv)

-

LiOH·H2O (3.0 equiv)

-

THF / Water (3:1 ratio)

Step-by-Step:

-

Solubilization: Dissolve the intermediate in THF. Cool to 0°C.

-

Hydrolysis: Add LiOH dissolved in water dropwise.

-